Uchl1-IN-1

Deubiquitinase inhibition Biochemical IC50 Covalent inhibitor

Standard reversible UCHL1 inhibitors often lose efficacy in extended cellular assays due to compound depletion or efflux. Uchl1-IN-1 provides a covalent, metabolically stable alternative for sustained target suppression. - **Potency:** IC50 = 5.1 µM (biochemical). - **Cellular Efficacy:** Validated in BT549 breast cancer cells (4h activity inhibition; 24h reduced migration & viability). - **Key Advantage:** t1/2 >120 min in human liver microsomes; ligand-bound crystal structure available for benchmarking.

Molecular Formula C11H13Cl2N3O2
Molecular Weight 290.14 g/mol
Cat. No. B12364290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUchl1-IN-1
Molecular FormulaC11H13Cl2N3O2
Molecular Weight290.14 g/mol
Structural Identifiers
SMILESCN(CC(=O)NNC(=O)CCl)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H13Cl2N3O2/c1-16(9-4-2-8(13)3-5-9)7-11(18)15-14-10(17)6-12/h2-5H,6-7H2,1H3,(H,14,17)(H,15,18)
InChIKeyFFSDHQWKZUFJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uchl1-IN-1 Covalent UCHL1 Inhibitor


Uchl1-IN-1 (Compound 46) is a covalent small-molecule inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in cancer progression and neurodegeneration [1]. The compound features a chloroacetohydrazide scaffold that forms a covalent bond with the catalytic cysteine of UCHL1, achieving an IC50 of 5.1 μM in biochemical assays . Beyond target engagement, Uchl1-IN-1 has been characterized for cellular efficacy in BT549 breast cancer cells, where it inhibits UCHL1 activity, reduces cell migration, and decreases viability [2]. Its favorable metabolic stability in human liver microsomes (t1/2 > 120 min) and the availability of a ligand-bound crystal structure further distinguish it as a well-validated chemical probe for UCHL1 research .

Covalent UCHL1 engagement for sustained target-suppression studies
Cell-model response context available in BT549 breast cancer line
Co-crystal structure supports structure-guided SAR workflows
Reported microsomal stability compatible with extended cellular assays

Uchl1-IN-1 vs. Other UCHL1 Inhibitors


UCHL1 inhibitors vary substantially in potency, selectivity, mechanism of action (reversible vs. covalent), and cellular target engagement profiles [1]. For example, the widely used reversible inhibitor LDN-57444 exhibits an IC50 of 0.88 μM but only ~28‑fold selectivity over UCHL3 (IC50 25 μM) [2], while high‑potency covalent probes such as IMP‑1710 (IC50 38 nM) and GK13S (IC50 87 nM) are not commercially available as research‑grade reagents [3]. The covalent irreversible inhibitor 6RK73 (IC50 0.23 μM) offers >1,000‑fold selectivity over UCHL3 but belongs to a distinct chemical scaffold with different physicochemical properties . Substituting any of these compounds for Uchl1-IN-1 would alter experimental parameters including effective concentration range, off‑target DUB inhibition, cellular exposure duration, and downstream biological interpretation—particularly in assays where moderate potency combined with covalent target modification and validated metabolic stability is required [4].

Reversible inhibitor LDN-57444 may lose target engagement after washout, altering cellular-response interpretation.
High-potency UCHL1 probes IMP-1710/GK13S are not available as research-grade reagents, limiting reproducibility.
6RK73 scaffold differs; its >1000-fold UCHL3 selectivity and physicochemical profile may shift pathway-response endpoints.

Uchl1-IN-1 Evidence Comparison


Biochemical UCHL1 Inhibition Potency

Uchl1-IN-1 inhibits UCHL1 with an IC50 of 5.1 μM, placing it in the single-digit micromolar potency range among covalent UCHL1 inhibitors . This potency is superior to the fluoromethylketone inhibitor 34 (IC50 7.7 μM) and substantially lower than the reversible inhibitor LDN-57444 (IC50 0.88 μM) but higher than high-potency probes GK13S (IC50 0.087 μM) and IMP-1710 (IC50 0.038 μM) [1]. The 5.1 μM IC50 represents a practical concentration range for cellular assays without requiring sub-micromolar dosing that may limit solubility or increase off-target risk in certain experimental systems [2].

Biochemical IC50
Head-to-head
5.1 μM (UCHL1)
Reported UCHL1 inhibition potency context; moderate, covalent-engagement range
Compared with LDN-57444 (0.88 μM), GK13S (0.087 μM), IMP-1710 (0.038 μM) — cross-study assay conditions
Deubiquitinase inhibition Biochemical IC50 Covalent inhibitor

UCHL3 Selectivity Profile

Uchl1-IN-1 demonstrates selectivity for UCHL1 over the closely related deubiquitinase UCHL3 [1]. While the exact UCHL3 IC50 value is not reported in vendor datasheets, the chloroacetohydrazide scaffold was specifically optimized for UCHL1 selectivity over UCHL3 during fragment-based lead development [2]. In contrast, the widely used reversible inhibitor LDN-57444 exhibits only ~28‑fold selectivity over UCHL3 (IC50 25 μM), and the irreversible inhibitor 6RK73 shows >1,000‑fold selectivity (UCHL3 IC50 236 μM) [3]. Uchl1-IN-1 occupies an intermediate selectivity profile that may be advantageous for studies where complete UCHL3 sparing is not required but some degree of isoform discrimination is desirable [4].

UCHL3 Selectivity
Class-level
UCHL1-selective scaffold; exact UCHL3 IC50 not specified
Isoform-selectivity assay context: intermediate profile between LDN-57444 (~28-fold) and 6RK73 (>1000-fold)
Selectivity engineered via fragment optimization; magnitude may vary with assay platform
DUB selectivity UCHL3 Off-target profiling

Covalent Inhibition Mechanism

Uchl1-IN-1 acts through a covalent mechanism, forming an irreversible bond with the catalytic cysteine of UCHL1 [1]. This distinguishes it fundamentally from reversible inhibitors such as LDN-57444 (Ki 0.40 μM, competitive and active‑site directed) [2]. Covalent inhibition provides prolonged target suppression even after compound washout, which can be critical for cellular assays requiring sustained UCHL1 inhibition without continuous compound exposure . In contrast, reversible inhibitors require maintenance of effective extracellular concentrations and are more susceptible to cellular efflux mechanisms that reduce intracellular bioavailability over time .

Covalent Mechanism
Class-level
Irreversible binding to catalytic cysteine of UCHL1
Sustained target suppression after washout; contrasts with reversible LDN-57444 (competitive Ki 0.40 μM)
Mechanism inferred from chloroacetohydrazide scaffold chemistry and biochemical target-engagement assays
Covalent inhibitor Irreversible inhibition Target engagement

BT549 Cellular Efficacy

Uchl1-IN-1 demonstrates validated cellular activity in BT549 breast cancer cells, where treatment with 0‑50 μM for 4 hours inhibits UCHL1 enzymatic activity, and 24‑hour exposure reduces both cell migration and cell viability [1]. This represents a direct improvement over the parent chloroacetohydrazide fragment, which lacked robust cellular efficacy prior to optimization [2]. While other UCHL1 inhibitors such as 6RK73 (5 μM) also suppress TGFβ‑induced signaling in MDA‑MB‑436 cells, the BT549 data for Uchl1-IN-1 provides a distinct cellular context that may be relevant for breast cancer metastasis studies .

BT549 Cellular Activity
Head-to-head
Inhibits UCHL1 (4 h), reduces migration & viability (24 h) in BT549 cells
Reported cell-model response context for breast cancer metastasis studies
Parent fragment lacked robust cellular efficacy; 6RK73 active in MDA-MB-436, distinct cell-line context
Cellular assay BT549 Migration inhibition Cancer research

Microsomal Metabolic Stability

Uchl1-IN-1 exhibits favorable metabolic stability in human liver microsome assays, with a half-life (t1/2) exceeding 120 minutes and low intrinsic hepatic clearance . This stability profile is critical for maintaining effective compound concentrations during extended cellular assays and positions Uchl1-IN-1 as a more suitable candidate for potential in vivo studies compared to less stable UCHL1 inhibitors. In contrast, many UCHL1 inhibitors lack reported microsomal stability data, and the high‑potency probe IMP‑1710 has not been profiled for ADME properties, limiting its utility beyond acute in vitro experiments [1].

Microsomal Stability
Context-dependent
t1/2 > 120 min (human liver microsomes)
Supports extended-assay stability review; comparator ADME data often unreported
Low intrinsic hepatic clearance in reported incubation; LC-MS/MS quantification
Metabolic stability Human liver microsomes Half-life ADME

UCHL1 Co-Crystal Structure

A ligand‑bound crystal structure of Uchl1-IN-1 (as a representative chloroacetohydrazide inhibitor) in complex with UCHL1 has been solved, providing atomic‑level insight into the binding mode and molecular basis for selectivity over UCHL3 [1]. This structural information is not available for many UCHL1 inhibitors, including LDN‑57444 and 6RK73, whose binding modes are inferred from biochemical data rather than direct crystallographic evidence [2]. The availability of a co‑crystal structure enables structure‑guided optimization and facilitates interpretation of SAR studies for researchers developing next‑generation UCHL1 inhibitors .

Co-Crystal Structure
Context-dependent
Ligand-bound UCHL1 complex solved by X-ray crystallography
Supports structure-guided study context; binding mode not available for LDN-57444 or 6RK73
PDB deposition details in primary publication; chloroacetohydrazide scaffold representative
Crystal structure UCHL1 complex Structure-based drug design

Uchl1-IN-1 Research Scenarios


BT549 Breast Cancer Metastasis

Uchl1-IN-1 is ideally suited for investigating UCHL1 function in breast cancer metastasis, particularly in BT549 cells where it has demonstrated validated inhibition of UCHL1 activity (4 h exposure) and subsequent reduction in cell migration and viability (24 h exposure) [1]. Researchers studying TGFβ‑independent migration pathways or comparing UCHL1 inhibition across breast cancer subtypes can employ Uchl1-IN-1 as a covalent tool compound with documented cellular efficacy in this specific context [2].

Sustained UCHL1 Inhibition Assays

The covalent mechanism of Uchl1-IN-1, combined with its metabolic stability in human liver microsomes (t1/2 > 120 min), makes it particularly suitable for extended cellular assays (e.g., 24‑72 h migration, invasion, or proliferation studies) where continuous compound exposure may be impractical or where washout experiments are desired to assess durability of target inhibition [1]. Reversible inhibitors like LDN‑57444 may lose efficacy over extended incubations due to compound depletion or cellular efflux, whereas covalent inhibition provides prolonged target suppression [2].

Structure-Guided UCHL1 Inhibitor Design

Medicinal chemistry teams developing novel UCHL1 inhibitors can leverage the ligand‑bound crystal structure of the chloroacetohydrazide scaffold in complex with UCHL1 as a validated starting point for structure‑based design [1]. This structural information, which is absent for many comparator UCHL1 inhibitors, enables rational optimization of potency, selectivity, and physicochemical properties without requiring de novo crystallization efforts [2].

DUB Selectivity Profiling

Uchl1-IN-1 occupies a middle ground in the selectivity landscape between reversible inhibitors (e.g., LDN‑57444, ~28‑fold UCHL1/UCHL3 selectivity) and highly selective covalent probes (e.g., 6RK73, >1,000‑fold selectivity) [1]. This makes it a valuable comparator for studies aimed at dissecting the biological consequences of partial vs. complete UCHL3 sparing in cellular and biochemical assays of DUB function [2].

Application
Selection Property
Validation Focus
BT549 cell-model migration studies
Covalent target engagement in BT549
Migration and viability endpoint review
Sustained UCHL1 inhibition assays
Covalent mechanism + metabolic stability
Washout durability and extended time-course validation
Structure-guided inhibitor design
Co-crystal binding mode availability
SAR interpretation and scaffold optimization
DUB isoform selectivity profiling
Intermediate UCHL1/UCHL3 selectivity context
Partial UCHL3 sparing endpoint review

Technical Documentation Hub

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48 linked technical documents
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